5-ethenylpyridine-3-carbaldehyde hydrochloride
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Overview
Description
5-ethenylpyridine-3-carbaldehyde hydrochloride, also known as 5-vinylnicotinaldehyde hydrochloride, is a chemical compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, featuring an ethenyl group at the 5-position and a formyl group at the 3-position. This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenylpyridine-3-carbaldehyde hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-vinylpyridine with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is conducted in an organic solvent such as methanol or ethanol. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethenylpyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-ethenylpyridine-3-carboxylic acid.
Reduction: 5-ethenylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-ethenylpyridine-3-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethenylpyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
5-vinylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-formylpyridine: Lacks the ethenyl group, limiting its applications in substitution reactions.
5-ethenylpyridine-2-carbaldehyde: Similar structure but with the formyl group at the 2-position, leading to different reactivity and applications.
Uniqueness
5-ethenylpyridine-3-carbaldehyde hydrochloride is unique due to the presence of both the ethenyl and formyl groups, which provide a versatile platform for various chemical transformations and applications. Its dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
2639406-04-3 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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